Methyl 3-bromo-4-cyano-2-fluorobenzoate
Description
Methyl 3-bromo-4-cyano-2-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at the 3-position, a cyano group at the 4-position, and a fluorine atom at the 2-position of the benzene ring. This compound is structurally significant in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and applications in pharmaceutical intermediates.
Properties
IUPAC Name |
methyl 3-bromo-4-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWCOEQDXDYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-cyano-2-fluorobenzoate typically involves the esterification of 3-bromo-4-cyano-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-cyano-2-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-amino-4-cyano-2-fluorobenzoate.
Oxidation: Formation of 3-bromo-4-cyano-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-cyano-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-cyano-2-fluorobenzoate involves its interaction with various molecular targets The presence of electron-withdrawing groups such as cyano and fluorine can influence the reactivity of the compound, making it a valuable intermediate in organic synthesis
Comparison with Similar Compounds
Structural Analogs and Substituent Positioning
Methyl 4-bromo-2-cyano-6-fluorobenzoate (CAS: 1805595-96-3)
- Molecular Formula: C₉H₅BrFNO₂ .
- Key Differences: The bromine and cyano groups are swapped (bromo at 4-position, cyano at 2-position), and fluorine is at the 6-position. This positional isomerism likely alters electronic effects (e.g., para-cyano vs. meta-bromo), affecting resonance stabilization and directing effects in further reactions.
Methyl 4-bromo-3-formamidobenzoate
- Molecular Formula: C₉H₈BrNO₃ .
- Key Differences: Replaces the cyano group with a formamido (-NCHO) substituent at the 3-position. The formamido group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the cyano analog.
Methyl Esters of Labdane Diterpenes (e.g., Sandaracopimaric Acid Methyl Ester)
- Structural Context : These esters, such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂), are bicyclic diterpenes with a methyl ester group .

- Key Differences: Non-aromatic, fused-ring systems with fewer electron-withdrawing groups. Primarily used in natural product chemistry, contrasting with the synthetic/medicinal applications of halogenated benzoates.
Physicochemical Properties (Comparative Overview)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

